3-HYDROXY-3-(2-OXO-2-PHENYLETHYL)-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
3-HYDROXY-3-(2-OXO-2-PHENYLETHYL)-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an allyl group, a hydroxy group, and a phenyl-ethyl substituent.
Preparation Methods
The synthesis of 3-HYDROXY-3-(2-OXO-2-PHENYLETHYL)-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with allyl halides under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the indole nitrogen attacks the allyl halide, forming the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
3-HYDROXY-3-(2-OXO-2-PHENYLETHYL)-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-HYDROXY-3-(2-OXO-2-PHENYLETHYL)-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-HYDROXY-3-(2-OXO-2-PHENYLETHYL)-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-HYDROXY-3-(2-OXO-2-PHENYLETHYL)-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other similar compounds, such as:
1-Allyl-3-hydroxy-3-(2-oxo-2-methyl-ethyl)-1,3-dihydro-indol-2-one: This compound has a methyl group instead of a phenyl group, which may affect its chemical and biological properties.
1-Allyl-3-hydroxy-3-(2-oxo-2-ethyl)-1,3-dihydro-indol-2-one: This compound has an ethyl group instead of a phenyl group, which may also influence its properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological characteristics.
Properties
Molecular Formula |
C19H17NO3 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
3-hydroxy-3-phenacyl-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C19H17NO3/c1-2-12-20-16-11-7-6-10-15(16)19(23,18(20)22)13-17(21)14-8-4-3-5-9-14/h2-11,23H,1,12-13H2 |
InChI Key |
QAQBAPIQYPTZTH-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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